N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound, also known as TAK-659, belongs to the class of kinase inhibitors and has shown promising results in various studies.
Wirkmechanismus
N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine works by binding to the active site of kinases and preventing their activity. This leads to the inhibition of cell growth and survival, ultimately leading to cell death. In cancer cells, N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine has shown to induce apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine can effectively inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce the production of inflammatory cytokines in immune cells, making it a potential treatment for autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine has several advantages for use in lab experiments. It is a potent inhibitor of several kinases, making it a valuable tool for studying their role in various cellular processes. However, its potency can also be a limitation, as it may lead to off-target effects and toxicity in cells.
Zukünftige Richtungen
There are several future directions for the use of N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine in scientific research. One potential application is in the development of targeted therapies for cancer and autoimmune disorders. Additionally, N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine can be used to study the role of kinases in various cellular processes, which can provide insights into the development of new drugs and treatments. Further research is needed to fully understand the potential of N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine and its limitations in scientific research.
Synthesemethoden
The synthesis of N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine involves several steps, including the reaction of 3-chloro-4-hydroxybenzaldehyde with 2-fluorobenzyl bromide and subsequent reactions with other reagents. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders. It has been found to inhibit the activity of several kinases, including BTK, FLT3, and ITK, which are involved in the growth and survival of cancer cells and immune cells.
Eigenschaften
Molekularformel |
C20H23ClFNO3 |
---|---|
Molekulargewicht |
379.9 g/mol |
IUPAC-Name |
N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C20H23ClFNO3/c1-24-19-10-14(11-23-12-16-6-4-8-25-16)9-17(21)20(19)26-13-15-5-2-3-7-18(15)22/h2-3,5,7,9-10,16,23H,4,6,8,11-13H2,1H3 |
InChI-Schlüssel |
VOBSDBPZQFWYTQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC2CCCO2)Cl)OCC3=CC=CC=C3F |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CNCC2CCCO2)Cl)OCC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.